molecular formula C5H5N3O2 B1266227 2-Amino-3-nitropyridine CAS No. 4214-75-9

2-Amino-3-nitropyridine

Cat. No. B1266227
CAS RN: 4214-75-9
M. Wt: 139.11 g/mol
InChI Key: BPYHGTCRXDWOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06194430B1

Procedure details

A general synthesis route begins with 2-chloropyridine which is nitrated in the presence of sulfuric acid to make 2-chloro-3-nitropyridine. This material is reacted with ammonium acetate in the presence of diglyme at about 160° C. to form 2-amino-3-nitropyridine which is reduced to form 2,3-diaminopyridine. The 2,3-diaminopyridine is reacted with 2-thiophenecarboxylic acid in the presence of polyphosphoric acid at about 125° C. to prepare 2-(2-thienyl)imidazolo [4,5]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=C[N:3]=1.S(=O)(=O)(O)O.Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1.C([O-])(=O)C.[NH4+]>COCCOCCOC>[NH2:3][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A general synthesis route

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.